molecular formula C19H20ClFN6 B12266409 4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B12266409
M. Wt: 386.9 g/mol
InChI Key: LOEFDUWPNXGIMY-UHFFFAOYSA-N
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Description

4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the piperazine intermediate: This involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine under basic conditions to form the piperazine intermediate.

    Formation of the pyrazole intermediate: This involves the reaction of 2-methyl-6-chloropyrimidine with hydrazine to form the pyrazole intermediate.

    Coupling reaction: The final step involves the coupling of the piperazine intermediate with the pyrazole intermediate under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C19H20ClFN6

Molecular Weight

386.9 g/mol

IUPAC Name

4-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine

InChI

InChI=1S/C19H20ClFN6/c1-14-23-18(12-19(24-14)27-7-3-6-22-27)26-10-8-25(9-11-26)13-15-16(20)4-2-5-17(15)21/h2-7,12H,8-11,13H2,1H3

InChI Key

LOEFDUWPNXGIMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC3=C(C=CC=C3Cl)F)N4C=CC=N4

Origin of Product

United States

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